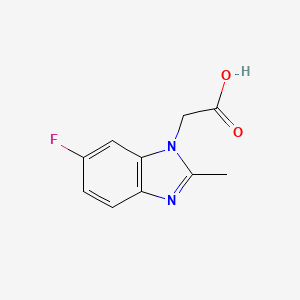

2-(6-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-fluoro-2-methylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-6-12-8-3-2-7(11)4-9(8)13(6)5-10(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISCEOTZQXZAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC(=O)O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-fluoroaniline, with a suitable reagent like formic acid or formamide under acidic conditions to form the benzodiazole ring.

Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Acetic Acid Moiety: The final step involves the reaction of the benzodiazole derivative with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group on the benzodiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles, including 2-(6-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have been synthesized and tested for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study highlighted the synthesis of related benzodiazole derivatives that exhibited cytotoxic effects against cancer cell lines, suggesting that 2-(6-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid may also possess similar activity . The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole core can enhance anticancer efficacy.

Enzyme Inhibition

Recent research has explored the compound's potential as an enzyme inhibitor. For example, studies have focused on its inhibitory effects on enzymes related to diabetes and Alzheimer's disease, such as α-glucosidase and acetylcholinesterase . This positions the compound as a candidate for developing therapeutic agents targeting these conditions.

Case Study 1: Antimicrobial Evaluation

A series of benzodiazole derivatives were synthesized and tested for antimicrobial activity. Among them, those with structural similarities to 2-(6-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid showed promising results with MIC values comparable to standard antibiotics . This underscores the potential of these compounds in combating drug-resistant bacterial strains.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| W6 | 5.19 | Antibacterial |

| W1 | 5.08 | Antifungal |

Case Study 2: Anticancer Activity

In another study, derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the benzodiazole structure led to enhanced cytotoxicity compared to traditional chemotherapeutics . This highlights the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents on the benzodiazole ring enhance its binding affinity and specificity towards these targets. The acetic acid moiety may play a role in facilitating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 2-[(6-Chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid (CAS 338978-62-4): Substituents: Chlorine at position 6, phenyl at position 2, and an oxyacetic acid bridge. Molecular Weight: 302.71 g/mol. Key Differences: The chlorine atom increases electronegativity compared to fluorine, and the phenyl group enhances steric bulk.

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 767305-43-1) :

- Substituents: Fluorine at position 6 and a 2-oxo group in a dihydroimidazole ring.

- Molecular Weight: 210.16 g/mol.

- Key Differences: The 2-oxo group introduces resonance stabilization and hydrogen-bonding capacity, increasing acidity compared to the methyl-substituted analogue. This derivative may exhibit enhanced metal chelation properties .

Alkyl/Aryl-Substituted Derivatives

Telmisartan (2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid) :

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS 313241-14-4) :

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Substituents |

|---|---|---|---|---|

| Target Compound | 210.16* | ~248* | ~1.5* | 6-Fluoro, 2-methyl |

| 2-(6-Fluoro-2-oxo-dihydro-benzodiazole) | 210.16 | 248 | 1.5 | 6-Fluoro, 2-oxo |

| Telmisartan | 514.63 | 261–263 | 7.3 | Dual benzodiazole, propyl |

| 2-(Trifluoromethyl derivative) | 258.31 | N/A | 2.14 | 2-Trifluoromethyl |

| 2-[(6-Chloro-phenyl)oxy]acetic acid | 302.71 | N/A | ~3.0 | 6-Chloro, 2-phenyl, oxy bridge |

Key Observations:

- Acidity : The 2-oxo derivative exhibits higher acidity due to resonance stabilization of the conjugate base .

- Lipophilicity : Telmisartan’s high LogP (7.3) correlates with its membrane permeability and bioavailability .

- Thermal Stability : Trifluoromethyl and chloro derivatives show elevated boiling points, likely due to increased molecular mass and halogenated stability .

Biological Activity

2-(6-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is a synthetic compound belonging to the benzodiazole class. Its unique structure, characterized by the presence of a fluoro and methyl group on the benzodiazole ring, along with an acetic acid moiety, positions it as a potential candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H9FN2O2

- CAS Number : 1514566-82-5

- Molecular Weight : 208.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro and methyl substituents enhance its binding affinity and specificity towards these targets, while the acetic acid moiety contributes to its solubility and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound shows potential in inhibiting various enzymes, which may relate to its anti-inflammatory and anticancer properties.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to certain receptors.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha.

Antimicrobial Activity

Studies have shown that benzodiazole derivatives possess antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been documented. Research suggests that it may act through multiple pathways, including the modulation of apoptosis-related proteins.

Case Studies and Research Findings

Safety and Toxicity

While initial studies indicate favorable biological activity, comprehensive toxicity assessments are essential. Preliminary data suggest moderate toxicity levels; however, further research is needed to establish a safety profile for clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of benzodiazol-acetic acid derivatives typically involves cyclization and functionalization steps. For example, analogous compounds like 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid were synthesized via base-mediated cyclization in ethanol, followed by acidification and purification using column chromatography (84% yield) . Optimization strategies include:

- Solvent selection : Acetonitrile or ethanol for improved solubility and reaction efficiency .

- Catalyst/base choice : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to enhance reaction rates .

- Temperature control : Reactions at 50°C improved yields in similar acetamide derivatives .

- Purification : Column chromatography (e.g., ethyl acetate as eluent) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and integration ratios (e.g., benzodiazol protons at δ 7.2–8.1 ppm) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid moiety) .

- Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N content) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (using SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and X-ray crystallography results for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Methodological approaches include:

- Complementary techniques : Use both solid-state (X-ray) and solution-state (NMR) data to validate structural consistency .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

- Refinement protocols : Apply SHELXL’s restraints for disordered atoms or anisotropic thermal parameters .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

Molecular docking and dynamics simulations are effective. For example:

- Docking software (AutoDock Vina, Schrödinger) : Predict binding poses of benzodiazol derivatives with target proteins (e.g., hydrolases) .

- Binding affinity analysis : Use scoring functions (e.g., MM/GBSA) to evaluate interaction energies .

- Pharmacophore modeling : Identify critical functional groups (e.g., fluorine substituents) for target engagement .

Q. What strategies are effective in resolving crystal structure refinement challenges using SHELXL for derivatives of this compound?

SHELXL refinement challenges (e.g., hydrogen-bond ambiguity, twinning) can be addressed by:

Q. How do hydrogen bonding and π-π interactions influence the crystal packing and stability of this compound?

In analogous structures, O—H⋯O hydrogen bonds form centrosymmetric dimers, while π-π stacking between benzodiazol rings stabilizes layered packing (e.g., centroid distances of 3.557 Å) . Methodological steps include:

- Packing analysis : Use Mercury or CrystalExplorer to visualize intermolecular interactions .

- Energy frameworks : Calculate interaction energies (e.g., electrostatic vs. dispersion contributions) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting elemental analysis and mass spectrometry (MS) data for this compound?

Contradictions may stem from impurities or ionization artifacts. Resolution steps:

- Repetition : Re-run elemental analysis and MS under standardized conditions.

- High-resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., ±0.001 Da tolerance) .

- Thermogravimetric analysis (TGA) : Check for solvent retention affecting elemental ratios .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.